![molecular formula C29H36O8 B15136217 (3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[23.3.1.115,18.08,13.08,17]triaconta-3,11,21,23-tetraene-16,2'-oxirane]-5,20-dione](/img/structure/B15136217.png)
(3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[23.3.1.115,18.08,13.08,17]triaconta-3,11,21,23-tetraene-16,2'-oxirane]-5,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[2331115,1808,1308,17]triaconta-3,11,21,23-tetraene-16,2’-oxirane]-5,20-dione is a complex organic molecule with a unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route starts with the preparation of the core pentacyclic structure through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the reproducibility and efficiency of the production process.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with different functional groups.
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its spiro structure and multiple stereocenters allow it to bind selectively to enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (7S,9Z,11R,12R,13S,14R,15S,16S,17S,18R,19Z,21Z,23E)-2,11,15,17,23-pentahydroxy-1’-isobutyl-3,7,12,14,16,18,22-heptamethyl-6,32-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.02 6,30]tritriaconta-1(31),2,4,9,19,21,23,25,29-nonaene-28,4’-piperidin]-13-yl acetate
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013
Uniqueness
The compound (3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[23.3.1.115,18.08,13.08,17]triaconta-3,11,21,23-tetraene-16,2’-oxirane]-5,20-dione stands out due to its unique spiro structure and the presence of an oxirane ring. These features confer distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C29H36O8 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC 名称 |
(3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[23.3.1.115,18.08,13.08,17]triaconta-3,11,21,23-tetraene-16,2'-oxirane]-5,20-dione |
InChI |
InChI=1S/C29H36O8/c1-18-8-10-28-16-33-25(31)13-19(2)14-26-32-11-9-20(35-26)6-4-5-7-24(30)37-21-15-23(36-22(28)12-18)29(17-34-29)27(21,28)3/h4-7,12-13,20-23,26H,8-11,14-17H2,1-3H3/b6-4+,7-5-,19-13-/t20?,21-,22-,23-,26?,27-,28-,29+/m1/s1 |
InChI 键 |
QYLOBXYHGPBPHI-ABSHHRHNSA-N |
手性 SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(\CC4OCCC(O4)/C=C/C=C\C(=O)O[C@H]5[C@]3([C@]6(CO6)[C@@H](C5)O2)C)/C |
规范 SMILES |
CC1=CC2C3(CC1)COC(=O)C=C(CC4OCCC(O4)C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)
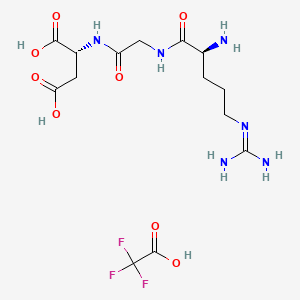
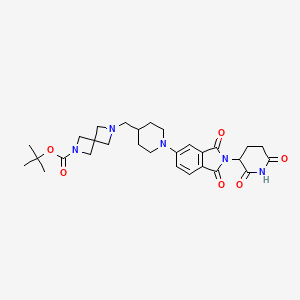
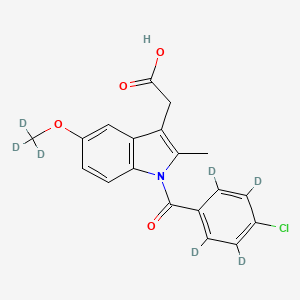
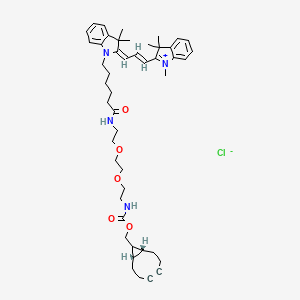
![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
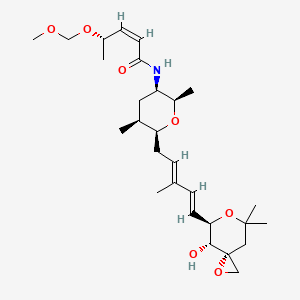
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
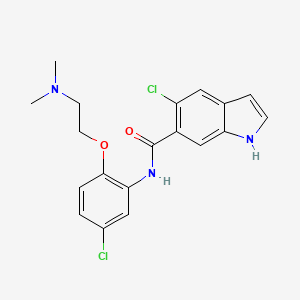
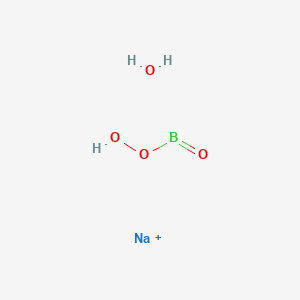
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)
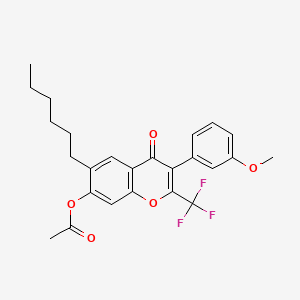
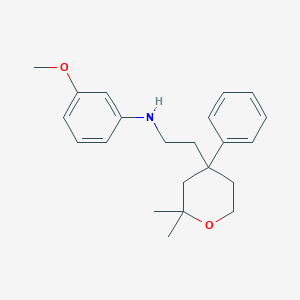
![2-ethoxy-N-[1-[3-(methylamino)phenyl]ethyl]-5-(2-methylpropanoylamino)benzamide](/img/structure/B15136216.png)
